molecular formula C24H29FN4O2 B583754 6-Methylrisperidone CAS No. 1346602-28-5

6-Methylrisperidone

货号: B583754
CAS 编号: 1346602-28-5
分子量: 424.52
InChI 键: OGYZXUJCZWNPPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methylrisperidone is a derivative of risperidone, an atypical antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and bipolar disorder, similar to its parent compound, risperidone .

化学反应分析

Types of Reactions: 6-Methylrisperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

生物活性

6-Methylrisperidone is an active metabolite of risperidone, a widely used atypical antipsychotic medication. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential, particularly in the treatment of schizophrenia and related disorders. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

This compound exhibits its biological activity primarily through its interaction with various neurotransmitter receptors in the brain. The compound is known to have a high affinity for:

  • Dopaminergic D2 receptors : It inhibits these receptors, which are implicated in the pathophysiology of schizophrenia.
  • Serotonergic 5-HT2A receptors : this compound binds to these receptors with a significantly higher affinity than D2 receptors, contributing to its antipsychotic effects and reducing the risk of extrapyramidal symptoms associated with traditional antipsychotics .

The dual-action mechanism—blocking both D2 and 5-HT2A receptors—helps mitigate symptoms of schizophrenia by balancing dopaminergic and serotonergic activity in the brain. This is particularly important as excessive dopaminergic activity is linked to positive symptoms of schizophrenia, while serotonergic dysregulation is often associated with negative symptoms .

Pharmacokinetics

This compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6. Its pharmacokinetic profile includes:

  • Bioavailability : Approximately 88% protein-bound in plasma.
  • Half-life : The elimination half-life varies but generally ranges from 20 to 30 hours, allowing for once-daily dosing in clinical settings .
  • Metabolism : It undergoes extensive hepatic metabolism, primarily through hydroxylation to form 9-hydroxyrisperidone, which also possesses antipsychotic properties.

Clinical Efficacy

Numerous studies have evaluated the efficacy of risperidone and its metabolites, including this compound. A notable randomized controlled trial compared risperidone with olanzapine, revealing that both medications significantly reduced symptoms on the Positive and Negative Syndrome Scale (PANSS) without significant differences in efficacy between groups after eight weeks of treatment .

Case Study Insights

A study involving first-episode psychosis (FEP) patients treated with risperidone demonstrated that treatment led to significant reductions in PANSS scores after six weeks. Notably, metabolic changes associated with treatment were also assessed but showed no significant alterations in glutamatergic metabolites over time . This suggests that while symptomatic relief can be achieved, metabolic impacts may require longer observation periods to manifest.

Table 1: Pharmacological Properties of this compound

PropertyValue
Molecular FormulaC23H27FN4O2
Molecular Weight410.48 g/mol
Protein Binding~88%
Half-Life20-30 hours
MetabolismHepatic (CYP2D6)

Table 2: Clinical Study Results on PANSS Scores

Study ReferenceTreatment GroupMean PANSS Score Reduction (%)Duration (weeks)
Risperidone45%8
Olanzapine43%8
Risperidone (FEP)50%6

属性

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYZXUJCZWNPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-28-5
Record name 6-Methylrisperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLRISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS47CNX0FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。